REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=O)[CH:4]=[CH:5][C:6]([N:9]=[O:10])=[CH:7][CH:8]=1.[OH-].[NH4+:13]>>[NH2:13][C:3]1[C:2](=[O:1])[CH:8]=[CH:7][C:6]([N:9]=[O:10])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
OC=1C(C=CC(=CC1)N=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with water
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(C=CC(=CC1)N=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |